![molecular formula C16H17N3O2 B5717324 N'-[(2-phenylbutanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5717324.png)
N'-[(2-phenylbutanoyl)oxy]-2-pyridinecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(2-phenylbutanoyl)oxy]-2-pyridinecarboximidamide, commonly known as PBIT, is a chemical compound that has gained significant attention in the scientific community. It is a pyridinecarboximidamide derivative that has been synthesized through various methods and has shown promising results in scientific research.
Wirkmechanismus
PBIT's mechanism of action involves its ability to bind to the active site of enzymes and inhibit their activity. It has been shown to interact with the catalytic cysteine residue of protein tyrosine phosphatases, leading to inhibition of their activity. PBIT has also been shown to inhibit histone deacetylases by binding to their active site and preventing the removal of acetyl groups from histones.
Biochemical and Physiological Effects:
PBIT has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. PBIT has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is crucial for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
PBIT has several advantages for use in lab experiments, including its ability to inhibit specific enzymes and induce apoptosis in cancer cells. However, one limitation of PBIT is its potential toxicity, which requires careful attention to the concentration used in experiments.
Zukünftige Richtungen
There are several future directions for research on PBIT. One area of interest is its potential use in combination therapy with other drugs for cancer treatment. PBIT's ability to inhibit histone deacetylases may also have potential applications in the treatment of neurodegenerative diseases. Further research is needed to fully understand the potential applications of PBIT in various fields of scientific research.
Synthesemethoden
PBIT can be synthesized through various methods, including the reaction of 2-aminopyridine with 2-bromo-1-phenylbutane in the presence of a base, or by reacting 2-aminopyridine with 2-phenylbutanoyl chloride in the presence of a base. The synthesis of PBIT requires careful attention to the reaction conditions, such as temperature and pH, to ensure high yield and purity.
Wissenschaftliche Forschungsanwendungen
PBIT has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the activity of certain enzymes, including protein tyrosine phosphatases and histone deacetylases, which play crucial roles in various cellular processes. PBIT has also been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-phenylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-2-13(12-8-4-3-5-9-12)16(20)21-19-15(17)14-10-6-7-11-18-14/h3-11,13H,2H2,1H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJROSCPSEFTWTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)ON=C(C2=CC=CC=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C1=CC=CC=C1)C(=O)O/N=C(/C2=CC=CC=N2)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(2-phenylbutanoyl)oxy]pyridine-2-carboximidamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-hydroxy-3-quinolinyl)methyl]-N,2-dimethylpropanamide](/img/structure/B5717242.png)
![methyl 4-methyl-2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B5717246.png)
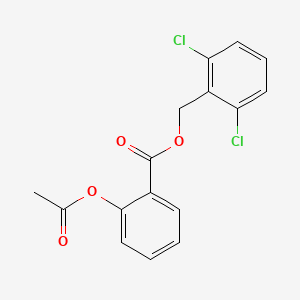
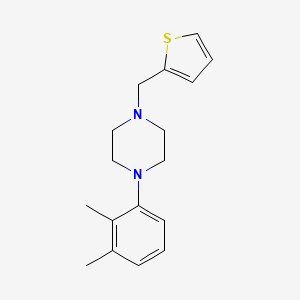
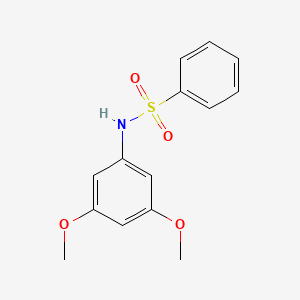
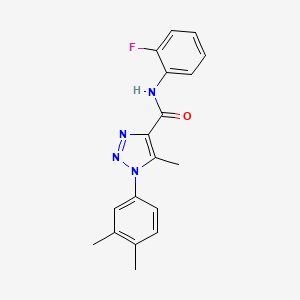
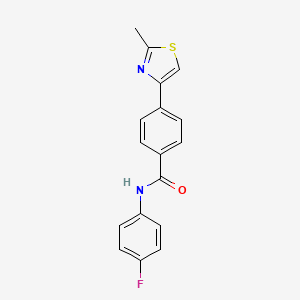
![N-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-furamide](/img/structure/B5717297.png)
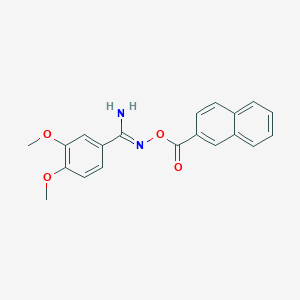
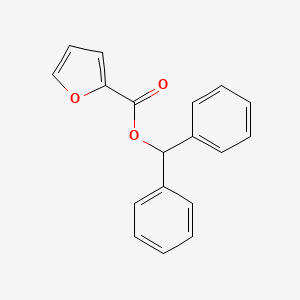
![1-(4-chlorophenyl)-5-[(4-nitrobenzyl)thio]-1H-tetrazole](/img/structure/B5717321.png)
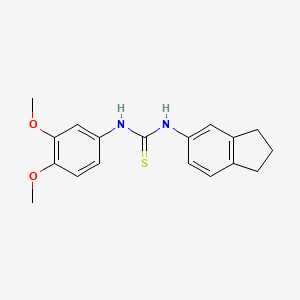
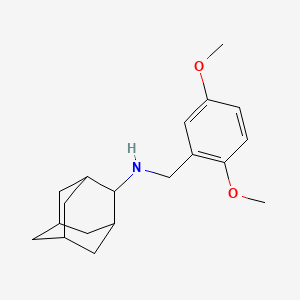
![[4-(5-isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]acetonitrile](/img/structure/B5717335.png)